molecular formula C10H13ClINO2 B6591779 Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride CAS No. 158686-46-5

Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride

Cat. No. B6591779
CAS RN: 158686-46-5
M. Wt: 341.57 g/mol
InChI Key: CHZRNEAGNQBUSL-FVGYRXGTSA-N
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Description

Physical And Chemical Properties Analysis

“Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride” is a solid compound . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

  • Antimalarial Activity : A study by Werbel et al. (1986) explored antimalarial activity in a series of compounds related to Methyl (2S)-2-amino-3-(4-iodophenyl)propanoate hydrochloride. Their research showed significant antimalarial potency against Plasmodium berghei in mice, indicating potential for clinical trials in humans (Werbel et al., 1986).

  • Chemical Synthesis : The efficient stereoselective synthesis of similar compounds has been documented, highlighting their relevance in the synthesis of antagonists for the platelet fibrinogen receptor, a key area in cardiovascular research (Zhong et al., 1999).

  • Herbicidal Effects : Shimabukuro et al. (1978) examined a compound related to this compound, noting its herbicidal effects and mechanism of action in plants. This suggests potential agricultural applications (Shimabukuro et al., 1978).

  • Peptide Reactivity : A study by Flores-Holguín et al. (2019) utilized conceptual density functional theory to assess the reactivity of peptides related to this compound, with implications for antifungal drug design (Flores-Holguín et al., 2019).

  • Optical Resolutions : The preparation of optically active derivatives of similar compounds, like threo-beta-phenylserine, is of interest in stereochemistry and pharmaceutical synthesis (Shiraiwa et al., 2006).

  • Synthesis of Brain Imaging Agents : Andersen et al. (1997) reported on the synthesis of potential metabolites of brain imaging agents related to this compound, which is significant for neurological research (Andersen et al., 1997).

  • Fluorescence Derivatisation in Bioassays : Frade et al. (2007) explored the use of a related compound for fluorescence derivatisation of amino acids, which is valuable for biological assays and research (Frade et al., 2007).

  • Enantioselective Syntheses : The asymmetric synthesis of certain pharmaceuticals, which can include derivatives of this compound, is a vital area in drug development (Narsaiah et al., 2011).

  • Phenolic Compounds in Herbal Medicine : Ren et al. (2021) isolated new phenolic compounds from plants, which might have implications for anti-inflammatory medications. This demonstrates the relevance of related compounds in natural product chemistry and traditional medicine (Ren et al., 2021).

  • Biocatalysis in Pharmaceutical Intermediates : Li et al. (2013) studied the biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, highlighting the role of biotechnology in drug synthesis (Li et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-iodophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZRNEAGNQBUSL-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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